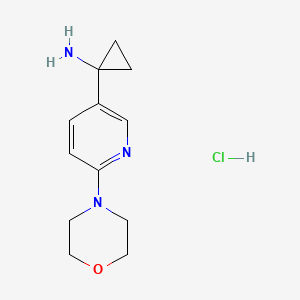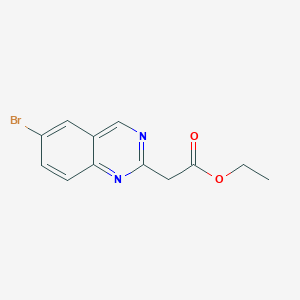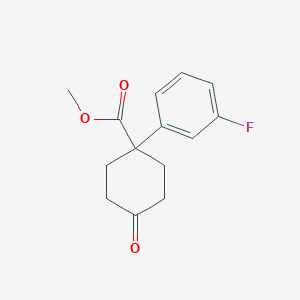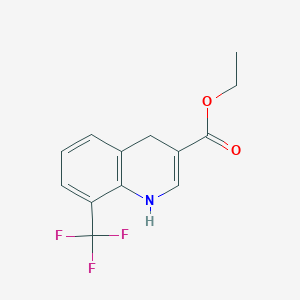
Ethyl 8-(trifluoromethyl)-1,4-dihydroquinoline-3-carboxylate
Descripción general
Descripción
The trifluoromethyl group is a functional group that has the formula -CF3 . It is derived from the methyl group (which has the formula -CH3), by replacing each hydrogen atom with a fluorine atom . Compounds with this group are a subclass of the organofluorines .
Synthesis Analysis
Various methods exist to introduce the trifluoromethyl functionality. Carboxylic acids can be converted to trifluoromethyl groups by treatment with sulfur tetrafluoride . Another route to trifluoromethyl aromatics is the reaction of aryl iodides with trifluoromethyl copper .Molecular Structure Analysis
The trifluoromethyl group has a significant electronegativity that is often described as being intermediate between the electronegativities of fluorine and chlorine . This group is often used as a bioisostere to create derivatives by replacing a chloride or a methyl group .Chemical Reactions Analysis
The trifluoromethyl group is often used to adjust the steric and electronic properties of a lead compound, or to protect a reactive methyl group from metabolic oxidation . It can also be added to change the solubility of molecules containing other groups of interest .Physical And Chemical Properties Analysis
The trifluoromethyl group is strongly electron-withdrawing, which can influence the physical and chemical properties of the compound it is part of . It can affect the compound’s reactivity, stability, and interactions with other molecules .Aplicaciones Científicas De Investigación
Agrochemical Industry
The trifluoromethyl group is a key structural motif in active agrochemical ingredients. Compounds like Ethyl 8-(trifluoromethyl)-1,4-dihydroquinoline-3-carboxylate are used for the protection of crops from pests. The introduction of trifluoromethyl derivatives has significantly improved the efficacy of pesticides .
Pharmaceutical Development
In pharmaceuticals, the trifluoromethyl group enhances the biological activity of drugs. It’s used in the development of new medications, where it can improve drug potency by influencing the pharmacokinetics and pharmacodynamics of the compounds .
Radiation Research
The trifluoromethyl group plays a role in radiation research, particularly in the study of free radicals and radical pairs . Ethyl 8-(trifluoromethyl)-1,4-dihydroquinoline-3-carboxylate could be used in EPR (Electron Paramagnetic Resonance) and ENDOR (Electron Nuclear Double Resonance) spectrum simulations to understand the dynamics of radicals in irradiated solids .
Drug Potency Enhancement
The presence of a trifluoromethyl group attached to a tertiary stereogenic center in a hetero aliphatic ring has been shown to enhance drug potency. This is achieved by lowering the pKa of the cyclic carbamate, which can lead to key hydrogen bonding interactions with target proteins .
Veterinary Medicine
Similar to its applications in human pharmaceuticals, the trifluoromethyl group is also used in veterinary medicine. It contributes to the development of treatments for animals, enhancing the effectiveness of veterinary drugs .
Chemical Synthesis Intermediates
The compound serves as an intermediate in the synthesis of various chemical entities. Its unique properties make it a valuable component in creating complex molecules for further research and development in chemistry .
Functional Materials
In the field of functional materials, the trifluoromethyl group contributes to the development of novel materials with unique physical properties. This includes materials with specific fluorine-related characteristics that are useful in advanced technological applications .
Environmental Science
Research into the environmental impact of fluorinated compounds, including those with trifluoromethyl groups, is crucial. Ethyl 8-(trifluoromethyl)-1,4-dihydroquinoline-3-carboxylate may be studied for its environmental fate, bioaccumulation, and potential as an eco-friendly alternative to other chemicals .
Mecanismo De Acción
The mechanism of action of compounds containing the trifluoromethyl group can vary widely depending on the specific compound and its intended use. For example, in pharmaceuticals, the trifluoromethyl group can enhance the stability and lipophilicity of the drug, and can also affect its binding to biological targets .
Direcciones Futuras
Propiedades
IUPAC Name |
ethyl 8-(trifluoromethyl)-1,4-dihydroquinoline-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12F3NO2/c1-2-19-12(18)9-6-8-4-3-5-10(13(14,15)16)11(8)17-7-9/h3-5,7,17H,2,6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ARZJITASPSUNLM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CNC2=C(C1)C=CC=C2C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12F3NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90857328 | |
| Record name | Ethyl 8-(trifluoromethyl)-1,4-dihydroquinoline-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90857328 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
271.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 8-(trifluoromethyl)-1,4-dihydroquinoline-3-carboxylate | |
CAS RN |
31602-18-3 | |
| Record name | Ethyl 8-(trifluoromethyl)-1,4-dihydroquinoline-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90857328 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




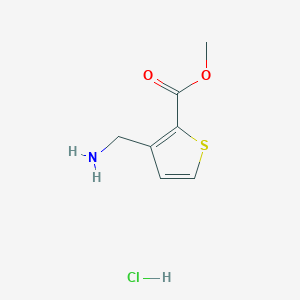
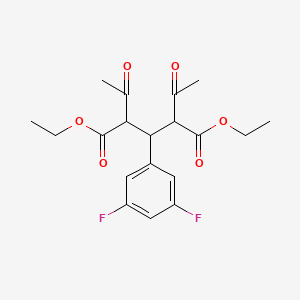
![Ethyl 6-nitro-8-(trifluoromethyl)imidazo[1,2-A]pyridine-2-carboxylate](/img/structure/B1512138.png)
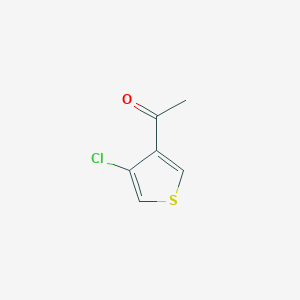
![6-Chloro-3,4-dihydro-2H-pyrido[3,2-B][1,4]oxazine](/img/structure/B1512146.png)
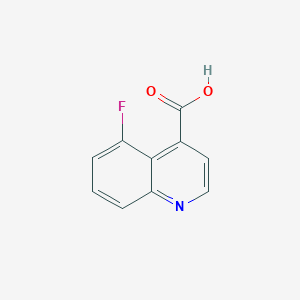
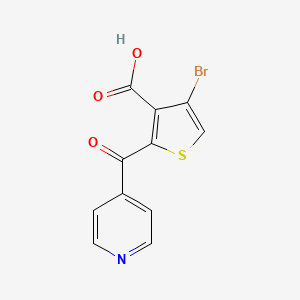
![2-(Chloromethyl)-6-nitroimidazo[1,2-a]pyridine](/img/structure/B1512157.png)
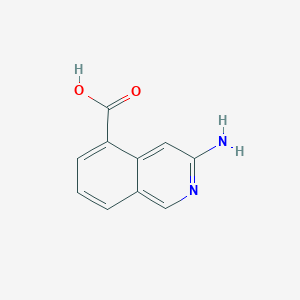
![(6S)-5-(tert-Butoxycarbonyl)-1,1-difluoro-5-azaspiro[2.4]heptane-6-carboxylic acid](/img/structure/B1512161.png)
